molecular formula C14H10FNO4 B6392898 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid CAS No. 1261967-43-4

5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6392898
CAS No.: 1261967-43-4
M. Wt: 275.23 g/mol
InChI Key: XVMMVXTURJOAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a picolinic acid moiety substituted with a fluoro and methoxycarbonyl group on the phenyl ring. It is used in scientific research due to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This can disrupt viral replication and other cellular processes . The compound’s ability to inhibit viral entry by targeting membrane fusion events is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoro and methoxycarbonyl groups with the picolinic acid framework makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-11(15)10(6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMMVXTURJOAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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